Raclopride C-11 is a radiolabeled compound used primarily in positron emission tomography (PET) imaging to study dopamine D2 receptors in the brain. This compound is significant in clinical and research settings, particularly for diagnosing and understanding neurological conditions such as Parkinson's disease and schizophrenia. Raclopride acts as a selective antagonist for dopamine D2 receptors, allowing researchers to visualize and quantify receptor availability in vivo.
Raclopride C-11 is synthesized using carbon-11, a radioactive isotope of carbon. The precursor for this synthesis is typically desmethylraclopride, which undergoes various chemical transformations to incorporate the carbon-11 label. The compound's synthesis and application have been the subject of extensive research, leading to improved methodologies that enhance yield and purity.
Raclopride C-11 falls under the category of radiopharmaceuticals and is classified as a dopamine receptor antagonist. It is specifically designed for imaging studies, making it a valuable tool in neuropharmacology and psychiatric research.
The synthesis of Raclopride C-11 has evolved over time, with several methods being reported. Traditional methods utilized desmethylraclopride hydrobromide as a precursor, often resulting in low yields (around 25%). Recent advancements have introduced alternative precursors and solvents to improve yields significantly.
Raclopride C-11 has a complex molecular structure characterized by its specific functional groups that allow it to bind selectively to dopamine D2 receptors. The incorporation of carbon-11 into its structure enables its use in PET imaging.
The molecular formula of Raclopride is , with a molecular weight of approximately 285.76 g/mol. The specific incorporation of carbon-11 alters its physical properties slightly compared to non-radiolabeled raclopride.
The synthesis of Raclopride C-11 involves several key reactions:
The reactions are generally conducted under controlled conditions (temperature, pressure) to optimize yields and ensure high purity. Advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed post-synthesis to isolate Raclopride C-11 from unreacted precursors and by-products .
Raclopride functions as an antagonist at dopamine D2 receptors, inhibiting dopamine's action at these sites. This mechanism is crucial for its application in imaging studies, where receptor availability can be quantified based on the binding potential of Raclopride C-11.
In PET imaging studies, binding potential values are derived from dynamic scans that measure how Raclopride C-11 distributes within the brain regions rich in dopamine receptors. These values provide insights into dopamine system functioning in various neurological conditions .
Relevant data indicate that Raclopride C-11 maintains high radiochemical purity (>95%) when synthesized under optimized conditions .
Raclopride C-11 has significant applications in both clinical and research settings:
Raclopride is a substituted benzamide derivative with the chemical name 3,5-dichloro-N-[[(2S)-1-ethylpyrrolidin-2-yl]methyl]-2-hydroxy-6-methoxybenzamide (Molecular Formula: C₁₅H₂₀Cl₂N₂O₃; Molar Mass: 347.24 g/mol). Its structure features a chiral center in the pyrrolidine ring, with the (S)-enantiomer exhibiting high affinity for dopamine D2/D3 receptors. The carbon-11 ([¹¹C]) radiolabel is incorporated via O-methylation of the precursor (S)-O-desmethylraclopride using [¹¹C]methyl iodide ([¹¹C]CH₃I) or [¹¹C]methyl triflate ([¹¹C]CH₃OTf) [2] [4] [10].
Recent advancements focus on optimizing synthesis efficiency and reducing solvent toxicity:
Table 1: Radiolabeling Methods for [¹¹C]Raclopride
Method | Solvent | Methylating Agent | Yield (%) | Specific Activity (Ci/mmol) |
---|---|---|---|---|
Loop Chemistry | Ethanol | [¹¹C]CH₃OTf | 3.7 | 20,831 |
Base-Free (Loop) | Cyclohexanone | [¹¹C]CH₃OTf | 7.3 | Not Reported |
Vial Synthesis | Cyclohexanone | [¹¹C]CH₃OTf | 30.0 | Not Reported |
[¹¹C]Raclopride acts as a competitive antagonist with high selectivity for D2 and D3 receptors over D1/D4 subtypes. Binding affinity (Kᵢ values) is 1.8 nM (D2), 3.5 nM (D3), 2,400 nM (D4), and 18,000 nM (D1), reflecting its utility in quantifying striatal D2/D3 receptor density [4] [10]. Key pharmacodynamic properties include:
Carbon-11 (t₁/₂ = 20.4 min) necessitates rapid, efficient radiolabeling:
[¹¹C]Raclopride exhibits favorable pharmacokinetics for CNS imaging:
Table 2: Regional Binding Parameters of [¹¹C]Raclopride vs. [¹¹C]-(+)-PHNO
Brain Region | [¹¹C]Raclopride BPND | [¹¹C]-(+)-PHNO BPND | Receptor Preference |
---|---|---|---|
Putamen | 4.3 | 2.8 | D2/D3 (Antagonist) |
Caudate | 3.4 | 2.1 | D2/D3 (Antagonist) |
Ventral Striatum | 3.4 | 3.3 | D3 (Agonist) |
Globus Pallidus | 1.8 | 3.3 | D3 (Agonist) |
Substantia Nigra | Not detected | 1.5 | D3 (Agonist) |
Key Insights:
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0